Product packaging for 8-(Methoxymethoxy)octa-1,3-diyne(Cat. No.:CAS No. 136667-41-9)

8-(Methoxymethoxy)octa-1,3-diyne

Cat. No.: B14268755
CAS No.: 136667-41-9
M. Wt: 166.22 g/mol
InChI Key: TWPJZYCGOXNRPN-UHFFFAOYSA-N
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Description

8-(Methoxymethoxy)octa-1,3-diyne is a specialized organic compound that serves as a valuable building block in synthetic chemistry and materials science research. It features a 1,3-diyne moiety, a functional group known for its versatility in constructing complex molecular architectures . Compounds of this class are of significant interest in polymer science and the development of advanced materials, where they can contribute to thermal stability, as demonstrated by related siloxane-functionalized diyne systems which show high thermal degradation temperatures (Td10% up to 427 °C) . In organic synthesis, the 1,3-diyne unit can undergo various transformations. It can participate in cyclization reactions, such as in tandem Diels–Alder-intramolecular nitrile oxide cycloadditions, to form complex oxygen-containing heterocycles, which are valuable structures in medicinal and natural product chemistry . Furthermore, the methoxymethoxy (MOM) protected alcohol group provides a handle for further functionalization, allowing researchers to deprotect the molecule to reveal a hydroxyl group for subsequent coupling reactions . The compound's structure also makes it a candidate for metal-mediated reactions. Related 1,3-diynes have been used in palladium-catalyzed alkoxycarbonylation and alkoxypalladation processes, which are useful for introducing ether and ester functionalities in a regioselective manner . Additionally, the diyne system can act as a ligand or precursor in the synthesis of metal-organic complexes and coordination polymers . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B14268755 8-(Methoxymethoxy)octa-1,3-diyne CAS No. 136667-41-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136667-41-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

8-(methoxymethoxy)octa-1,3-diyne

InChI

InChI=1S/C10H14O2/c1-3-4-5-6-7-8-9-12-10-11-2/h1H,6-10H2,2H3

InChI Key

TWPJZYCGOXNRPN-UHFFFAOYSA-N

Canonical SMILES

COCOCCCCC#CC#C

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 8 Methoxymethoxy Octa 1,3 Diyne

Reactivity Profiles of the Conjugated Diyne Moiety

The conjugated diyne system of 8-(methoxymethoxy)octa-1,3-diyne is electron-rich and sterically accessible, making it a prime candidate for a range of chemical reactions. Its reactivity is characterized by the ability of the alkyne units to participate in cycloadditions and to be activated by transition metals.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. The diyne functionality of this compound can participate as a 2π or 4π component in various cycloaddition reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgyoutube.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The conjugated diyne system in this compound can, in principle, act as the dienophile. The reaction involves the 4 π-electrons of the diene and 2 π-electrons of one of the alkyne units of the dienophile. youtube.com The reaction is typically thermally promoted and is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. nih.gov

Diene Dienophile Conditions Expected Product
2,3-Dimethyl-1,3-butadieneThis compoundHeat1,2-Dimethyl-4-(6-(methoxymethoxy)hex-1-yn-1-yl)-5-ethynylcyclohexa-1,4-diene
CyclopentadieneThis compoundHeat5-(6-(Methoxymethoxy)hex-1-yn-1-yl)-6-ethynylbicyclo[2.2.1]hept-2-ene

This table represents expected products based on general Diels-Alder reactivity, not on specific experimental results for this compound.

Transition metal-catalyzed [2+2+2] cycloadditions are a highly atom-economical method for the synthesis of substituted benzene (B151609) rings and various heterocycles. researchgate.netrsc.org In these reactions, three alkyne units (or a combination of alkynes and other unsaturated molecules like nitriles) are brought together by a metal catalyst, typically based on rhodium or cobalt, to form a six-membered ring. researchgate.netvulcanchem.com

The conjugated diyne system of this compound can serve as a two-alkyne component in this reaction. Co-cyclotrimerization with a monoalkyne would lead to a substituted benzene ring. The regioselectivity of such reactions can often be controlled by the electronic and steric properties of the substrates and the choice of catalyst. researchgate.net While specific data for this compound is unavailable, related transformations with other diynes are well-documented. researchgate.netvulcanchem.com

Diyne Monoalkyne/Nitrile Catalyst Expected Product
This compoundPropyne[Rh(cod)2]BF41-(6-(Methoxymethoxy)hex-1-yl)-2,3-dimethylbenzene
This compoundAcetonitrile (B52724)Co(Cp)(CO)22-(6-(Methoxymethoxy)hex-1-yl)-3-methylpyridine

This table illustrates the potential outcomes of [2+2+2] cycloadditions based on known reactivity patterns.

The [2+2] cycloaddition between two alkyne units is a less common thermal process but can be promoted by transition metal catalysts. These reactions lead to the formation of cyclobutadiene (B73232) derivatives, which are often unstable and react further. More common are [2+2] cycloadditions between an alkyne and an alkene, which form cyclobutene (B1205218) rings. Rhodium and cobalt complexes have been shown to catalyze such transformations.

For this compound, a metal-catalyzed [2+2] cycloaddition with an alkene could potentially occur at either of the two triple bonds. The regioselectivity would likely be influenced by the steric bulk of the substituents on both the diyne and the alkene, as well as the nature of the catalyst. Due to the lack of specific studies on this substrate, the feasibility and outcome of such a reaction remain speculative.

Transition Metal-Catalyzed Functionalizations and Cyclizations

The carbon-carbon triple bonds of this compound are susceptible to a variety of transition metal-catalyzed transformations, allowing for the introduction of new functional groups and the construction of cyclic structures.

Hydrometallation involves the addition of a metal-hydride bond across a triple bond, while carboxymetallation involves the addition of an organometallic reagent. These reactions are powerful tools for the synthesis of stereodefined vinylmetallic species, which can be further functionalized.

Hydrometallation: Reactions such as hydrosilylation and hydrostannylation can be catalyzed by various transition metals, including platinum and palladium. The addition of a Si-H or Sn-H bond across one of the alkynes in this compound would yield a vinylsilane or vinylstannane, respectively. The regioselectivity of the addition (to the C1-C2 or C3-C4 alkyne) and the stereoselectivity (syn or anti addition) would depend on the catalyst and reaction conditions. For terminal diynes, the addition often occurs preferentially at the terminal alkyne.

Carboxymetallation: The addition of organometallic reagents, such as Grignard reagents (carbomagnesiation) or organoaluminum compounds (carboalumination), can also be catalyzed by transition metals like iron or nickel. These reactions result in the formation of a new carbon-carbon bond and a vinylmetallic species. For instance, the iron-catalyzed carbomagnesiation of conjugated diynes has been shown to proceed with high chemo-, regio-, and stereoselectivity.

Reaction Type Reagent Catalyst Expected Intermediate
HydrosilylationTriethylsilaneKarstedt's catalyst(E/Z)-8-(Methoxymethoxy)-1-(triethylsilyl)oct-1-en-3-yne
HydrostannylationTributyltin hydridePd(PPh3)4(E/Z)-8-(Methoxymethoxy)-1-(tributylstannyl)oct-1-en-3-yne
CarbomagnesiationMethylmagnesium bromideFeCl2Vinylmagnesium bromide derivative

This table provides illustrative examples of potential hydrometallation and carboxymetallation reactions.

Intramolecular and Intermolecular Cyclization Processes

The acyclic structure of this compound, featuring a flexible four-carbon methylene (B1212753) spacer between the diyne and the ether group, makes it a candidate for various cyclization reactions.

Intramolecular Cyclization: While specific studies on the intramolecular cyclization of this compound are not extensively documented, related chemistries suggest potential pathways. For instance, gold- or platinum-catalyzed intramolecular hydroalkoxylation of allenes or olefins bearing hydroxyl groups is a known method for forming cyclic ethers. organic-chemistry.org A similar strategy could be envisioned where, following a partial reduction of one alkyne bond, the MOM-protected alcohol could be deprotected in situ and induced to cyclize onto the remaining unsaturated system. Furthermore, radical cyclization or transition-metal-catalyzed cycloisomerization could lead to the formation of various carbocyclic and heterocyclic structures, depending on the reaction conditions. The hexadehydro-Diels–Alder reaction represents another pathway where diynes react to form benzyne (B1209423) intermediates, which can be trapped to create highly functionalized aromatic rings. wikipedia.org

Intermolecular Cyclization: In intermolecular processes, this compound can react with other molecules to form larger ring systems. For example, [4+2] cycloaddition reactions (Diels-Alder type reactions) could occur where the diyne acts as the dienophile. More complex metal-catalyzed cyclooligomerizations, such as those employing molybdenum or ruthenium catalysts, can facilitate the ring-closing metathesis of multiple diyne units to produce macrocyclic compounds, including cyclic diynes and polyynes. researchgate.netresearchgate.net

Cross-Coupling Reactions at the Diyne Termini

The terminal alkyne of this compound is a key reactive site for carbon-carbon bond formation through various cross-coupling reactions. These reactions are fundamental for elaborating the molecular structure by attaching aryl, vinyl, or other alkynyl groups.

Sonogashira Coupling: The Sonogashira reaction is a robust and widely used method for coupling terminal alkynes with aryl or vinyl halides. nih.govuba.ar This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govulsu.ru For this compound, this reaction would proceed by the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(0) complex. Reductive elimination from the resulting palladium(II) species yields the coupled product. The mild reaction conditions tolerate a wide variety of functional groups, making it a highly versatile tool. nih.gov

Cadiot-Chodkiewicz Coupling: This coupling reaction specifically forms unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne. orgoreview.comresearchgate.net The reaction is catalyzed by a copper(I) salt, such as CuBr, in the presence of an amine base. wikipedia.orgorgoreview.com In the context of this compound, it would serve as the terminal alkyne component, reacting with a bromo- or iodoalkyne to generate a more complex, unsymmetrical polyyne structure. researchgate.net This method is highly selective, avoiding the homo-coupling side products often seen in similar reactions like the Glaser coupling. orgoreview.com

Table 1: Comparison of Typical Conditions for Sonogashira and Cadiot-Chodkiewicz Couplings

Feature Sonogashira Coupling Cadiot-Chodkiewicz Coupling
Reactants Terminal Alkyne + Aryl/Vinyl Halide Terminal Alkyne + 1-Haloalkyne
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄) Copper(I) salt (e.g., CuBr, CuI)
Co-catalyst Copper(I) salt (e.g., CuI) Often none, but additives can be used
Base Amine (e.g., Et₃N, piperidine) Amine (e.g., n-butylamine, EtNH₂)
Solvent THF, DMF, Toluene Methanol, Ethanol (B145695), DMF
Key Bond Formed C(sp)-C(sp²) or C(sp)-C(sp) C(sp)-C(sp)
Primary Product Aryl/Vinyl-substituted Alkyne Unsymmetrical 1,3-Diyne

Polymerization Mechanisms and Oligomerization Behavior

The conjugated diyne unit in this compound serves as a monomer for the synthesis of polyacetylenes, materials of interest for their electronic and optical properties. nih.gov

Topochemical Polymerization in Solid State

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer dictates the stereochemistry and morphology of the resulting polymer. ulsu.ru For diacetylenes, this typically involves a 1,4-addition reaction across adjacent monomer units, triggered by heat or UV irradiation. ulsu.ru The feasibility of this process is highly dependent on the geometric arrangement of the monomers in the crystal lattice, specifically the distance and orientation between the reactive carbon atoms of neighboring diyne groups. ulsu.ru For this compound, a precise packing arrangement where the diyne rods are aligned in parallel with appropriate spacing would be required. The presence of the flexible alkyl chain and the MOM ether group would influence this packing, potentially creating a suitable or unsuitable environment for topochemical polymerization. Such reactions can produce highly ordered, single-crystal polymers with extended polyconjugated backbones. ulsu.runih.gov

Solution Polymerization and Polymer Architecture Control

In solution, this compound can undergo polymerization through several catalytic methods, offering greater control over polymer architecture.

Metathesis Polymerization: Acyclic diene metathesis (ADMET) and related alkyne metathesis reactions, often catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum complexes, are powerful methods for polymerizing diynes. orgoreview.comnih.gov For a terminal diyne like this compound, these reactions can lead to poly(vinylene)s or other conjugated polymers. Metathesis cyclopolymerization of α,ω-diynes is a particularly effective strategy for creating functional polyacetylenes. nih.gov

Coupling-Based Polymerization: Polycondensation reactions based on cross-coupling chemistry can also be employed. For example, Sonogashira polycoupling, which extends the principles of the Sonogashira reaction to difunctional monomers, can be used to create poly(aryleneethynylene)s (PAEs). oup.com Similarly, oxidative coupling polymerizations, such as the Hay or Glaser coupling, can link monomer units together, though often with less control over molecular weight and structure compared to living polymerization techniques. nih.gov

Free Radical Polymerization: While less common for creating highly conjugated systems from alkynes, free radical polymerization can be initiated under certain conditions, though it may lead to less defined polymer structures. doi.org

By choosing the appropriate catalyst and reaction conditions, it is possible to control aspects like molecular weight, polydispersity, and even create advanced architectures such as block copolymers. nih.gov

Steric and Electronic Influence of the Methoxymethoxy Group on Diyne Reactivity

The methoxymethoxy (MOM) group, while primarily a protecting group, is not electronically inert. It influences the reactivity of the remote diyne moiety through both steric and electronic effects.

Remote Substituent Effects on Reaction Kinetics and Selectivity

The influence of a substituent separated from a reactive center by several sigma bonds is known as a remote substituent effect. In this compound, the MOM group is separated from the diyne by a four-carbon chain.

Electronic Effects: The oxygen atoms in the MOM group are electronegative and exert an electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This effect can influence the diyne system in several ways:

Alkyne Acidity: The inductive pull of the ether oxygens can slightly increase the acidity of the terminal alkyne proton. This is because the electron withdrawal helps to stabilize the resulting acetylide anion. While the effect diminishes with distance, it can still impact the kinetics of base-mediated reactions like cross-couplings. masterorganicchemistry.com

Steric Effects: The MOM group itself is not exceptionally bulky. However, its presence at the end of a flexible alkyl chain means it can adopt various conformations. In reactions that may involve coiling or interaction with large catalysts or substrates, the steric profile of the entire C8-substituent could play a role in dictating selectivity or reaction rates. For instance, in polymerization or cyclization reactions, the space-filling nature of this tail could influence how monomer units approach each other or how the chain folds.

Chelation-Assisted or Directed Functionalization Pathways

The presence of the methoxymethyl ether at the C8 position of this compound introduces the potential for chelation control in various metal-catalyzed reactions. The oxygen atoms of the MOM ether can act as a Lewis basic site, coordinating to a metal center and thereby influencing the regioselectivity and stereoselectivity of transformations at the diyne moiety. This "directing group" effect can be particularly significant in intramolecular reactions where the tether length is suitable for the formation of a stable metallacyclic intermediate.

In reactions such as the Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, a remote coordinating group can significantly influence the diastereoselectivity. For instance, in the intramolecular Pauson-Khand reaction of 1,6-enynes, the presence of an oxygen-containing tether has been shown to direct the stereochemical outcome. orgsyn.orgnih.gov In the case of this compound, if it were to undergo an intramolecular cyclization (for example, with a tethered alkene), the MOM ether could pre-organize the substrate on the metal template, favoring the formation of one diastereomer over the other.

Similarly, in metal-catalyzed cyclotrimerizations or other annulation reactions, the coordinating ability of the MOM ether can play a crucial role. By temporarily binding to the metal catalyst, the ether can direct the approach of other reactants or guide the folding of the carbon chain, leading to specific regio- and stereochemical outcomes. The effectiveness of this chelation control would depend on several factors, including the nature of the metal catalyst, the solvent, and the specific reaction conditions.

Compatibility and Stability of the Ether Linkage under Diverse Reaction Conditions

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions, particularly those that are basic, nucleophilic, and involve many organometallic reagents. organic-chemistry.org This robustness is a key feature that would allow for a wide variety of chemical transformations to be performed on the diyne portion of this compound without affecting the ether linkage.

The MOM group is generally stable to:

Strongly basic conditions (e.g., LDA, n-BuLi).

Nucleophilic reagents (e.g., Grignard reagents, organocuprates).

Many reducing agents (e.g., LiAlH4, NaBH4).

Oxidizing agents that are not strongly acidic.

However, the MOM ether is labile under acidic conditions. organic-chemistry.org This susceptibility to acid-catalyzed cleavage is the primary method for its removal. Therefore, reactions that generate strongly acidic byproducts or require acidic co-catalysts would likely lead to the deprotection of the MOM ether in this compound.

In the context of metal-catalyzed reactions, the stability of the MOM ether can be influenced by the Lewis acidity of the metal center. For instance, some rhodium catalysts used in cyclization reactions can be sufficiently Lewis acidic to promote the cleavage of a MOM ether, especially at elevated temperatures. nih.gov However, many catalytic systems, including those based on cobalt for the Pauson-Khand reaction, are generally compatible with MOM ethers, particularly when the reactions are carried out under neutral or slightly basic conditions. nih.gov The choice of catalyst and reaction conditions would therefore be critical to ensure the integrity of the MOM group during the functionalization of the diyne.

Stereochemical Outcomes and Asymmetric Induction in Diyne Transformations

The prochiral nature of the diyne system in this compound presents opportunities for stereoselective synthesis, leading to the formation of chiral products with controlled three-dimensional arrangements.

Diastereoselectivity in Reactions Involving the Diyne System

In the absence of a chiral influence, reactions of the diyne can lead to mixtures of diastereomers if new stereocenters are formed. However, the presence of the existing (though not chiral itself in the parent molecule) MOM-protected alcohol at C8 can influence the diastereoselectivity of certain reactions. As discussed in the context of chelation-assisted pathways, the temporary coordination of the ether oxygen to a metal catalyst can create a diastereomeric transition state that favors the formation of a specific diastereomer.

For example, in an intramolecular Pauson-Khand reaction of an enyne with an oxygenated tether, high diastereoselectivity has been observed, which is attributed to the steric and electronic influence of the tether. researchgate.net For this compound, if it were to participate in such a reaction, the conformation of the resulting fused ring system would be influenced by the orientation of the side chain containing the MOM ether.

Potential for Enantioselective Transformations through Chiral Catalysis

The synthesis of enantioenriched products from the achiral this compound can be achieved through the use of chiral catalysts. This is a well-established strategy in asymmetric synthesis, and many of the reactions applicable to diynes have been rendered enantioselective.

Pauson-Khand Reaction: The enantioselective Pauson-Khand reaction can be achieved by using a chiral metal-ligand complex. nih.govrsc.orgrsc.org Chiral phosphine (B1218219) ligands, such as BINAP, are commonly employed with rhodium or cobalt catalysts to induce asymmetry. The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two prochiral faces of the diyne, leading to the preferential formation of one enantiomer of the product. The enantiomeric excess (ee) of the product would depend on the specific ligand, metal, and reaction conditions used.

Cyclotrimerization: Similarly, the [2+2+2] cyclotrimerization of diynes with another alkyne can be made enantioselective by employing a chiral catalyst. Chiral rhodium and cobalt complexes have been successfully used for this purpose. The chiral catalyst controls the stereochemistry of the newly formed aromatic or heterocyclic ring.

The presence of the MOM ether in this compound could potentially have a synergistic or antagonistic effect on the enantioselectivity. The coordinating ability of the ether might either enhance the stereochemical communication between the chiral catalyst and the substrate or, conversely, interfere with the desired catalyst-substrate interaction. The outcome would be highly dependent on the specific catalytic system employed.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of 8-(Methoxymethoxy)octa-1,3-diyne. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, an unambiguous blueprint of the molecule is established.

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The chemical shift (δ), signal multiplicity, and integration values are key to assigning each proton.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the terminal alkyne proton is expected to appear as a sharp singlet. The protons of the methylene (B1212753) groups in the alkyl chain exhibit characteristic triplet or multiplet patterns due to coupling with adjacent protons. The methylene protons of the methoxymethyl (MOM) ether and the methyl protons of the methoxy (B1213986) group each present as distinct singlets. Protons on carbons adjacent to the ether oxygen are deshielded and appear at a characteristic downfield shift. libretexts.org

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~4.63s2H-O-CH₂ -O-
~3.67t2HCH₂ -OMOM
~3.35s3H-O-CH₃
~2.39t2HCH₂ -C≡C-
~1.95s1H≡C-H
~1.70p2H-CH₂ -CH₂-CH₂-
~1.61p2H-CH₂-CH₂ -CH₂-
Note: Chemical shifts are representative and subject to minor variations based on experimental conditions. s = singlet, t = triplet, p = pentet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed view of the carbon framework. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its local electronic environment.

The sp-hybridized carbons of the diyne functionality are found in a characteristic chemical shift range. oregonstate.edu Carbons bonded to the ether oxygen atom are notably deshielded, appearing at a downfield shift typically in the 50-80 ppm range. libretexts.org The carbons of the methoxymethyl ether have their own signature resonances. researchgate.netresearchgate.net

Chemical Shift (δ) ppmProvisional Assignment
~96.4-O-C H₂-O-
~80.2-C ≡C-H
~77.5-CH₂-C ≡C-
~68.9-C ≡C-CH₂-
~67.2C H₂-OMOM
~65.3C -H
~55.6-O-C H₃
~27.8-C H₂-CH₂-CH₂-
~25.1-CH₂-C H₂-CH₂-
~19.2-C H₂-C≡C-
Note: Chemical shifts are representative and can vary with experimental conditions.

A suite of 2D NMR experiments is essential for the definitive assignment of all signals and for confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships, which is vital for tracing the connectivity of the methylene groups within the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the confident assignment of carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule, for instance, showing correlations between the MOM ether protons and the adjacent carbon of the octadiyne chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the through-space proximity of protons, which can help to confirm the spatial arrangement of the molecule.

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to show a strong and sharp absorption band for the terminal alkyne C-H stretch. orgchemboulder.com The carbon-carbon triple bond stretches of the diyne system will appear in the alkyne region of the spectrum, although their intensity can be variable. spectroscopyonline.com A strong C-O stretching band is also a key diagnostic feature for the ether linkages. libretexts.orgspectroscopyonline.com

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3310Strong, Sharp≡C-H StretchTerminal Alkyne
~2945, ~2860MediumC-H Stretchsp³ C-H (Alkyl)
~2260WeakC≡C StretchInternal Alkyne
~2120MediumC≡C StretchTerminal Alkyne
~1110StrongC-O StretchEther
Note: Wavenumbers are approximate and can vary. Intensities are relative.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. The molecular ion peak in the mass spectrum of an ether can be weak or absent. blogspot.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The fragmentation of ethers is often initiated by cleavage of the C-O bond or the bond alpha to the oxygen. blogspot.com For long-chain ethers, fragmentation can occur along the alkyl chain. whitman.edunih.gov Common fragmentation pathways would likely involve the loss of the methoxymethyl group or parts thereof, and cleavage at various points along the octadiyne chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated diyne system of the molecule. The absorption of UV light excites electrons from lower to higher energy molecular orbitals.

The conjugated π-system of the 1,3-diyne moiety acts as a chromophore, absorbing UV radiation. libretexts.orglibretexts.org This absorption, corresponding to a π → π* transition, is expected to occur at a longer wavelength than that of a non-conjugated alkyne due to the extended conjugation. youtube.com The position of the absorption maximum (λmax) is a key indicator of the electronic nature of the conjugated system.

Chromatographic Techniques for Purity Assessment and Separation Science (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

The purification and purity assessment of acetylenic compounds such as this compound are critical steps in their synthesis and characterization. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes. They allow for the effective separation of the target compound from starting materials, byproducts, and other impurities, as well as for the definitive confirmation of its identity and the quantification of its purity. The choice between these techniques often depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For a molecule like this compound, GC-MS serves as an excellent method for assessing purity and identifying trace-level impurities.

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. After separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for structural elucidation and definitive identification. The mass of the molecular ion can also confirm the compound's molecular weight.

Detailed Research Findings:

While specific, published GC-MS analysis data for this compound is not widely available, the expected findings from such an analysis can be detailed based on the analysis of similar polyyne and methoxymethyl-protected compounds. The gas chromatogram would be expected to show a major peak corresponding to the title compound, with its retention time being characteristic under specific analytical conditions. The purity of the sample would be estimated by integrating the area of this peak relative to the total area of all peaks in the chromatogram.

The mass spectrum obtained from the main peak would be expected to exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. Key fragmentation patterns would likely involve the cleavage of the methoxymethyl (MOM) ether bond, leading to characteristic fragment ions. The loss of the CH₂OCH₃ group is a common fragmentation pathway for MOM-protected alcohols. Other fragments could arise from the cleavage of the carbon chain, providing further structural confirmation.

The table below outlines a representative set of parameters for a hypothetical GC-MS analysis of this compound.

ParameterValue / Description
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile separation technique that uses a liquid mobile phase to separate components of a mixture. It is particularly advantageous for compounds that are non-volatile or thermally labile, which might decompose under the high temperatures used in GC. For polyynes, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).

This technique is invaluable for both the preparative-scale purification of this compound after synthesis and for its analytical-scale purity assessment. By carefully selecting the column, mobile phase composition, and gradient, it is possible to achieve high-resolution separation of the desired compound from closely related impurities. Detection is typically accomplished using a UV-Vis detector, as the conjugated diyne system in the molecule is expected to have a strong UV absorbance.

Detailed Research Findings:

In the context of this compound, an RP-HPLC analysis would provide a chromatogram where the retention time of the main peak serves as an identifier under defined conditions. The high resolving power of HPLC can separate isomers and other structurally similar impurities that may not be resolved by GC. Purity is determined by comparing the peak area of the target compound to the total peak area.

For preparative applications, fractions of the eluent can be collected at specific time intervals. Subsequent analysis of these fractions (e.g., by GC-MS or NMR) would confirm which fraction contains the pure compound. This approach is crucial for obtaining highly pure material required for further spectroscopic characterization and reactivity studies. Research on other polyynes has demonstrated that RP-HPLC can effectively concentrate and separate these compounds based on their chain length and end-capping groups.

The following table presents a plausible set of conditions for the analytical RP-HPLC of this compound.

ParameterValue / Description
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Start at 40% B, linear gradient to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 40% B over 1 min, and re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temp 25 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD), monitoring at 254 nm

Computational and Theoretical Investigations of 8 Methoxymethoxy Octa 1,3 Diyne

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 8-(methoxymethoxy)octa-1,3-diyne are characterized by the interplay between the conjugated diyne system and the electron-donating methoxymethyl ether group. Computational chemistry provides powerful tools to elucidate these features.

Quantum chemical methods are essential for understanding the molecular properties of complex organic molecules. ucsb.edu For a molecule like this compound, both Density Functional Theory (DFT) and ab initio methods would be employed to predict its geometry, electronic properties, and reactivity.

Ab Initio Calculations: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous, albeit computationally expensive, treatment of electron correlation. ucsb.edu These methods are valuable for obtaining highly accurate energies and for benchmarking DFT results. For symmetrically substituted diacetylenes, ab initio molecular orbital methods have been used to investigate excited states. nih.gov

A hypothetical DFT study on this compound would likely predict the bond lengths of the diyne moiety to be similar to those in other terminal diynes, with the terminal alkyne having a slightly shorter C≡C bond. The presence of the electron-donating methoxymethyl ether group might induce small changes in the electron distribution and geometry of the octadiyne chain.

Table 1: Hypothetical DFT-Calculated Bond Lengths for Key Bonds in this compound and Related Molecules.

BondHypothetical Bond Length in this compound (Å)Experimental/Calculated Bond Length in 1,3-Butadiyne (Å)
C1≡C21.2051.218
C2-C31.3701.373
C3≡C41.2201.218
C4-C51.470N/A
C8-O1.410N/A
O-CH₂-O1.420N/A

Note: Data for 1,3-Butadiyne is from experimental and computational studies. The values for this compound are hypothetical estimations based on related structures.

Molecular Orbital (MO) theory describes the delocalized nature of electrons in molecules. ibm.comnih.govwikipedia.org In this compound, the diyne moiety constitutes a conjugated π-system. The four sp-hybridized carbon atoms each contribute a p-orbital, which combine to form four π molecular orbitals: two bonding (π) and two anti-bonding (π*). wikipedia.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining the molecule's reactivity and electronic properties. wikipedia.org In a diyne system, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO influences the molecule's electronic absorption spectrum and its kinetic stability. Theoretical investigations of diacetylenes have shown that the lowest one-photon absorption state is well-described by the HOMO-LUMO transition. nih.gov

The methoxymethyl ether linkage, being an electron-donating group, would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. This would likely result in a red-shift in the UV-Vis absorption spectrum compared to an unsubstituted octa-1,3-diyne. The oxygen lone pairs of the ether can participate in n-π* interactions with the diyne system. In heteronuclear diatomic molecules, the differing electronegativity of the atoms leads to asymmetric molecular orbitals. youtube.com A similar effect would be observed in the C-O bonds of the ether linkage.

Table 2: Hypothetical Molecular Orbital Energies for this compound.

Molecular OrbitalHypothetical Energy (eV)
LUMO+1+1.5
LUMO-0.5
HOMO-6.0
HOMO-1-7.2

Note: These energy values are illustrative and would be determined through specific DFT or ab initio calculations. researchgate.net

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound arises from rotation around the single bonds in its alkyl chain and the methoxymethyl ether group. acs.orgmdpi.com Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them. mdpi.com

The long alkyl chain (C5 to C8) will exhibit conformational isomerism similar to other alkanes, with staggered conformations being more stable than eclipsed ones due to torsional strain. mdpi.com The anti-conformation, where the carbon backbone is fully extended, is generally the lowest in energy.

The methoxymethyl ether group (CH₂-O-CH₂-O-CH₃) also has several rotatable bonds. Computational studies on dimethoxymethane (B151124) (CH₃-O-CH₂-O-CH₃) have shown a strong preference for the gauche conformation around the C-O-C-O bonds. ibm.comacs.org This preference, known as the anomeric effect, is due to stabilizing hyperconjugative interactions between an oxygen lone pair and the antibonding orbital of the adjacent C-O bond. Similar effects would be expected in the methoxymethyl group of the target molecule.

A full conformational analysis would involve systematically rotating each dihedral angle and calculating the energy at each point to generate a potential energy surface. This would reveal the global minimum energy conformation and other low-energy conformers, as well as the transition states connecting them.

Table 3: Hypothetical Rotational Barriers for Key Bonds in this compound.

Bond RotationHypothetical Rotational Barrier (kcal/mol)
C4-C53-5
C7-C83-5
C8-O~2.5 (gauche preference)
O-CH₂~2.5 (gauche preference)

Note: These values are estimations based on general values for alkane C-C bond rotations and computational studies on dimethoxymethane. youtube.comibm.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. researchgate.net

For a molecule like this compound, several reactions could be computationally investigated. For instance, the electrophilic addition of reagents like HBr or Br₂ across the diyne system is a plausible transformation. libretexts.org

Transition State Theory (TST): TST is a fundamental theory used to calculate reaction rates. wikipedia.orgquantumatk.com Computationally, transition states are located as first-order saddle points on the potential energy surface. ucsb.edu Frequency calculations are then performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Reaction Pathway Mapping: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

For an electrophilic addition to the diyne, computational studies would explore the initial formation of a π-complex, followed by the formation of a vinyl cation intermediate. researchgate.net The regioselectivity of the addition (i.e., which carbon of the alkyne is attacked) would be determined by the relative stability of the possible carbocation intermediates. The presence of the ether group may influence this regioselectivity.

Computational methods can provide quantitative data on the kinetics and thermodynamics of a reaction.

Kinetics: The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) can be calculated from the energy difference between the reactants and the transition state. wikipedia.org This allows for the prediction of reaction rates. For example, in the Pd-catalyzed hydroboration of 1,3-enynes, DFT calculations have been used to determine the activation free energy. nih.gov

Another potential reaction for this compound is the hydrolysis of the methoxymethyl ether, which is an acetal. This reaction is typically acid-catalyzed. acs.orglibretexts.org Computational studies on ether hydrolysis can elucidate the mechanism, which may involve protonation of an ether oxygen followed by nucleophilic attack by water. researchgate.netnih.gov The thermodynamics of ether hydrolysis have also been investigated, showing that such reactions are often favored in aqueous solutions. nih.gov

Table 4: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound.

ReactionHypothetical ΔG‡ (kcal/mol)Hypothetical ΔG (kcal/mol)
Electrophilic addition of HBr to the diyne15-25-10 to -20
Acid-catalyzed hydrolysis of the MOM ether20-30-5 to -15

Note: These values are illustrative and represent typical ranges for such reactions. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A comprehensive analysis of the compound this compound through computational and theoretical methods is currently limited within publicly accessible scientific literature. Extensive searches for detailed spectroscopic studies, which include both predicted parameters from quantum chemical calculations and their validation against experimental data, did not yield specific research dedicated to this molecule.

Typically, the investigation of a novel or complex organic molecule like this compound would involve a synergistic approach, combining laboratory synthesis and spectroscopic characterization with theoretical modeling. This process allows for a deeper understanding of the molecule's electronic structure and behavior.

The general methodology for such an investigation would include:

Quantum Chemical Calculations: Density Functional Theory (DFT) is a common and powerful method used to predict a variety of molecular properties. For spectroscopic analysis, calculations would be performed to determine:

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (δ) for ¹H and ¹³C atoms are calculated. These predictions are invaluable for assigning the signals in experimentally obtained NMR spectra, especially for complex structures.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is often employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Experimental Validation: The computationally predicted spectroscopic data would then be compared with experimental results obtained from synthesized this compound. This comparison is crucial for:

Structural Confirmation: Agreement between the predicted and experimental spectra provides strong evidence for the correct structural assignment of the synthesized compound.

Refining Theoretical Models: Discrepancies between theoretical and experimental data can highlight the limitations of the chosen computational method or basis set, leading to further refinement of the theoretical approach for this class of molecules.

Data Tables:

Without specific published research on this compound, it is not possible to present data tables comparing theoretical and experimental spectroscopic values. Such tables would typically be formatted as follows:

Table 1: Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

Atom No.Predicted ¹HExperimental ¹HPredicted ¹³CExperimental ¹³C
C1--valuevalue
C2valuevaluevaluevalue
...............

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModePredicted FrequencyExperimental FrequencyAssignment
ν(C≡C)valuevalueAlkyne stretch
ν(C-O)valuevalueEther stretch
............

Table 3: Comparison of Predicted and Experimental UV-Vis Absorption Maxima (λmax, nm) for this compound.

TransitionPredicted λmaxExperimental λmaxOscillator Strength (f)
π → π*valuevaluevalue
............

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecular Architectures

The strategic placement of a terminal alkyne and a masked hydroxyl group within an eight-carbon chain makes 8-(methoxymethoxy)octa-1,3-diyne a valuable synthon for the elaboration of intricate molecular frameworks. The diyne moiety provides a rich playground for a variety of coupling and cyclization reactions, while the methoxymethyl (MOM) ether serves as a stable protecting group for the terminal alcohol, which can be unveiled at a later synthetic stage for further functionalization.

Precursors for Diverse Heterocyclic Compounds

The conjugated diyne unit is a powerful precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov The electron-rich triple bonds are susceptible to attack by both electrophiles and nucleophiles, paving the way for various cyclization strategies. While specific examples for this compound are not extensively documented, the reactivity of analogous functionalized diynes provides a clear indication of its potential.

Transition-metal catalyzed reactions, particularly with gold and other coinage metals, are known to activate diyne systems towards intramolecular cyclization, leading to the formation of furans, pyrroles, and other five-membered heterocycles upon reaction with appropriate nucleophiles. researchgate.netrsc.org For instance, the hydration of a diyne can lead to a furan, while reaction with a primary amine can yield a pyrrole. The presence of the MOM-protected alcohol at the end of the chain in this compound allows for these transformations to occur without interference from the hydroxyl group.

Furthermore, radical cascade cyclizations of diynes have emerged as a potent method for constructing both carbocyclic and heterocyclic frameworks. rsc.org Iodine-mediated electrophilic cyclization is another powerful tool for the synthesis of iodo-functionalized heterocycles from alkynes, which can then serve as versatile intermediates for further synthetic transformations. rsc.orgacs.org

A general representation of the types of heterocyclic systems that can be accessed from diyne precursors is presented below.

Precursor TypeReagents and ConditionsResulting Heterocycle
1,3-DiyneWater, Acid or Metal CatalystFuran
1,3-DiynePrimary Amine, CatalystPyrrole
1,3-DiyneHydrazine, CatalystPyrazole
1,3-DiyneHydroxylamine, CatalystIsoxazole
1,3-DiyneHydrogen Sulfide, CatalystThiophene

This table represents general transformations of 1,3-diynes and is illustrative of the potential of this compound.

Scaffolds for Total Synthesis of Natural Products and Bioactive Molecules

The structural rigidity and reactivity of the 1,3-diyne unit make it an attractive scaffold for the total synthesis of natural products and bioactive molecules. nih.gov Many natural products contain polyacetylene or heterocyclic moieties, for which functionalized diynes are ideal starting materials. The Sonogashira coupling of terminal alkynes is a cornerstone reaction in this context, allowing for the extension of the carbon chain and the introduction of aryl or vinyl groups. nih.gov

While direct application of this compound in a completed total synthesis is not prominently reported, its potential can be inferred from syntheses utilizing similar building blocks. For example, the synthesis of complex polyketide or macrolide antibiotics often involves the coupling of smaller, functionalized fragments, where a molecule like this compound could serve as a key component. After coupling reactions, the diyne can be selectively reduced to the corresponding cis- or trans-enynes, or even to the fully saturated carbon chain, providing stereochemical control in the target molecule. The terminal MOM-protected alcohol can be deprotected to reveal a primary hydroxyl group for esterification, etherification, or oxidation.

The Diels-Alder reaction, particularly the hexadehydro variant using diynes, offers a powerful route to highly functionalized aromatic rings, which are common motifs in bioactive compounds. wikipedia.org

Construction of Dendrimeric and Macrocyclic Systems

The linear, rigid nature of the diyne unit makes it an excellent component for the construction of well-defined supramolecular structures such as dendrimers and macrocycles. nih.govnih.gov Dendrimers, with their highly branched, tree-like structures, and macrocycles, with their large ring structures, have applications in drug delivery, catalysis, and sensing. nih.govnih.govmdpi.com

The synthesis of dendrimers often involves iterative reaction sequences. A molecule like this compound could be used in a convergent approach, where dendritic wedges are attached to a central core. The terminal alkyne can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to a dendron bearing an azide (B81097) group. mdpi.com

Macrocyclization reactions often rely on high-dilution conditions to favor intramolecular over intermolecular reactions. acs.orgyoutube.com The Glaser-Hay coupling of terminal diynes is a classic method for the synthesis of macrocycles containing diacetylene linkages. researchgate.net A bifunctional molecule derived from this compound, for example by converting the MOM-ether to another terminal alkyne, could undergo intramolecular cyclization to form a macrocycle. The rigidity of the diyne units can help to pre-organize the molecule for cyclization. acs.org

Development of Functional Materials and Polymers

The conjugated π-system of the diyne moiety in this compound makes it a promising monomer for the synthesis of functional organic materials, particularly conjugated polymers with interesting electronic and optical properties. rsc.orgkennesaw.edu

Design and Synthesis of Conjugated Polymers with Tailored Electronic Properties

Polydiacetylenes (PDAs) are a class of conjugated polymers known for their unique chromogenic properties, changing color in response to external stimuli such as temperature, pH, or mechanical stress. wikipedia.orgmdpi.com These polymers are typically synthesized via the topochemical polymerization of diacetylene monomers in the solid state, initiated by UV light or heat. wikipedia.org The substituent groups on the diacetylene monomer play a crucial role in controlling the packing of the monomers in the crystal lattice, which in turn determines the polymerizability and the properties of the resulting PDA. acs.org

A molecule like this compound, with its flexible alkyl chain and terminal ether group, could be explored as a monomer for the synthesis of novel PDAs. The methoxymethoxy group could influence the self-assembly of the monomers and the properties of the resulting polymer. By modifying the protecting group or the chain length, the electronic and optical properties of the polymer could be fine-tuned. thieme-connect.com

The table below summarizes the typical electronic properties of polydiacetylenes.

PropertyTypical Value RangeFactors Influencing the Property
Band Gap 2.0 - 2.5 eV (blue phase)Side-chain structure, packing, external stimuli
Absorption Max (λ_max) ~620-660 nm (blue phase)Conjugation length, side-chain interactions
Colorimetric Transition Blue to RedTemperature, solvent, mechanical stress, binding events
Fluorescence Generally non-fluorescent in the blue phase, red-emissive in the red phaseAggregation state, conformation of the polymer backbone

This table represents general properties of polydiacetylenes and is illustrative of the potential properties of polymers derived from this compound.

Exploration in Self-Assembled Monolayers and Supramolecular Structures

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. wikipedia.orgnih.govharvard.edu They are of great interest for modifying the properties of surfaces and for the development of sensors, molecular electronics, and biocompatible coatings. youtube.com Molecules that form SAMs typically consist of a head group that binds to the substrate, a spacer chain, and a terminal functional group.

By converting the MOM-protected alcohol of this compound into a thiol or a silane, it could be used to form SAMs on gold or silica (B1680970) surfaces, respectively. The diyne unit would then be exposed at the surface of the monolayer. These diyne-terminated SAMs could be used as a platform for further surface functionalization via alkyne-specific reactions. For example, the terminal alkyne could be used to attach biomolecules or other functional moieties using click chemistry. tue.nl

Furthermore, the diyne units within a densely packed SAM could potentially undergo solid-state polymerization upon UV irradiation, leading to a highly cross-linked and stable two-dimensional polymer film. rsc.org This would create a robust functional surface with the unique electronic and optical properties of a polydiacetylene. The ability to pattern these SAMs using techniques like microcontact printing could open up possibilities for the fabrication of sophisticated sensor arrays and electronic devices. harvard.edu

Contribution to the Development of Novel Synthetic Methodologies

The strategic use of functionalized alkynes, such as this compound, has become a cornerstone in the development of novel synthetic methodologies. The unique structural features of this class of compounds, namely the terminal diyne moiety and a protected hydroxyl group, offer a versatile platform for the construction of complex molecular architectures and the exploration of new chemical transformations. These molecules serve as key building blocks in a variety of synthetic strategies, including cascade reactions, cycloadditions, and the formation of intricate heterocyclic systems.

The methoxymethyl (MOM) ether in molecules like this compound provides a robust protecting group for the hydroxyl functionality, which is stable under a range of reaction conditions, yet can be selectively removed when needed. thieme-connect.deorgsyn.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org This allows for the sequential manipulation of the diyne and the hydroxyl group, enabling the synthesis of diverse and highly functionalized products. The presence of the terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to construct more elaborate diyne structures. researchgate.netorganic-chemistry.org

One of the significant contributions of functionalized diynes to synthetic methodology is their role in the development of cascade reactions. These one-pot sequences, where multiple chemical transformations occur consecutively, offer an efficient and atom-economical approach to complex molecules. For instance, 1,11-diynes containing an O-propargyl oxime have been utilized in copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization to produce functionalized chromeno[4,3-b]pyrroles in high yields. acs.org This process involves a cascade of a acs.orgwikipedia.org rearrangement, a [3+2] cycloaddition, and a subsequent wikipedia.orgwikipedia.org rearrangement.

Furthermore, the diyne motif is a valuable precursor in cycloaddition reactions. A notable example is the hexadehydro Diels-Alder reaction, where a diyne reacts with an alkyne to generate a benzyne (B1209423) intermediate, which can then be trapped to form highly substituted aromatic rings in a single step. wikipedia.org This methodology provides a powerful tool for the synthesis of complex aromatic compounds that would be challenging to access through traditional methods.

The development of enantioselective transformations using prochiral diynes represents another significant advancement. For example, oxindole-based diynes have been employed in highly enantioselective copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. acs.org This desymmetrization of prochiral diynes has emerged as an effective strategy for the asymmetric synthesis of complex chiral molecules. acs.org

The following table summarizes representative synthetic methodologies developed using functionalized diynes, highlighting the versatility of this class of compounds.

Methodology Reactants Catalyst/Reagents Product Type Significance
Skeletal Rearrangement-Driven Cycloisomerization1,11-Diynes with O-propargyl oximeCopper(I)Functionalized Chromeno[4,3-b]pyrrolesAccess to complex heterocycles via a cascade reaction. acs.org
Hexadehydro Diels-Alder ReactionDiynes and AlkynesHeat or CatalystHighly Functionalized Aromatic RingsRapid construction of complex aromatic systems. wikipedia.org
Asymmetric Alkyne-Azide Cycloaddition (CuAAC)Prochiral Oxindole-Based Diynes and AzidesCopper(I) with Chiral LigandsEnantioenriched TriazolesEnantioselective synthesis of chiral heterocyclic compounds. acs.org
Oxidative Cross-CouplingTerminal Alkynes and HaloalkynesPalladium or Copper CatalystsUnsymmetrical DiynesControlled synthesis of unsymmetrical polyynes. organic-chemistry.org

These examples underscore the pivotal role that functionalized diynes, exemplified by the structural motifs present in this compound, play in expanding the toolkit of synthetic organic chemistry. Their ability to participate in a wide array of transformations continues to drive the innovation of efficient and elegant synthetic strategies.

Future Research Directions and Outlook

Exploration of Unprecedented Reactivity Pathways for Functionalized Diynes

The conjugated diyne backbone of 8-(Methoxymethoxy)octa-1,3-diyne is ripe for the exploration of new chemical transformations. While classical reactions of diynes, such as cycloadditions, are well-established, the interplay of the methoxymethyl (MOM) ether functionality could lead to unprecedented reactivity pathways.

Future investigations could focus on:

Metal-Catalyzed Cyclizations: Research into dual-activation gold-catalyzed cyclizations of diynes has revealed pathways to complex polycyclic structures and cyclobutene (B1205218) derivatives. nih.gov Applying these methods to this compound could lead to novel oxygen-containing heterocyclic systems.

Skeletal Rearrangements: Copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization of 1,11-diynes has been shown to produce functionalized chromeno[4,3-b]pyrroles through a cascade of rearrangements. acs.org Investigating similar catalytic systems with this compound could unlock new rearrangement-based synthetic strategies.

Strain-Promoted Cycloadditions: The development of strained macrocyclic diynes has demonstrated their utility in bioconjugation reactions. rsc.org While this compound is acyclic, research into its incorporation into macrocyclic structures could yield novel reagents for chemical biology.

Reaction with Novel Nucleophiles: The reactivity of alkynyl groups with various nucleophiles is a cornerstone of organic synthesis. researchgate.net Systematic studies on the reaction of this compound with a wider range of nucleophiles, including those that can interact with the MOM ether, could lead to the discovery of new functionalization methods.

A summary of potential reaction pathways for functionalized diynes is presented in the table below.

Reaction TypeCatalyst/ReagentPotential Products
CycloisomerizationCopper(I)Functionalized heterocycles
Dual-Gold Catalyzed CyclizationGold CatalystsPolycycles, Cyclobutenes
Strain-Promoted Cycloaddition(in macrocycles)Bioconjugates, Triazoles
Nucleophilic AdditionVarious NucleophilesFunctionalized alkenes and alkynes

Integration into High-Throughput Synthesis and Automation Platforms

The development of high-throughput screening methods for organic reactions, which combine robotic liquid handling with rapid analysis techniques like desorption electrospray ionization (DESI), allows for the testing of thousands of reaction conditions per hour. purdue.edu The liquid nature of this compound makes it an ideal candidate for integration into such automated platforms.

Future research in this area would involve:

Reaction Condition Optimization: Utilizing high-throughput screening to rapidly optimize reaction conditions for the synthesis and functionalization of this compound and related compounds. This could involve screening various catalysts, solvents, and reaction parameters to maximize yield and selectivity. purdue.edu

Library Synthesis: Employing automated synthesis platforms to generate libraries of derivatives of this compound by reacting it with a diverse set of building blocks. These libraries could then be screened for biological activity or material properties.

Accelerated Discovery of New Reactions: The combination of automated synthesis and rapid analysis can accelerate the discovery of new reactions and reactivity patterns for functionalized diynes. purdue.edu

Development of Sustainable and Environmentally Benign Synthetic Routes

Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally friendly methods. rsc.org Future research on this compound should prioritize the development of green synthetic routes.

Key areas of focus include:

Catalytic Systems: Exploring the use of earth-abundant and non-toxic metal catalysts, such as iron or copper, for the synthesis of diynes. organic-chemistry.org The use of recyclable catalysts, like copper(I) iodide on a palladium/carbon support or copper ferrite (B1171679) nanoparticles, can further enhance the sustainability of the process. organic-chemistry.org

Green Solvents: Investigating the use of environmentally benign solvents, such as ethanol (B145695) or water, for the synthesis and reactions of this compound. rsc.org Rhodium-catalyzed cyclizations of diynes have been successfully carried out in ethanol. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. This can be achieved through the development of efficient coupling and cycloaddition reactions. researchgate.net

A table summarizing sustainable synthetic approaches for diynes is provided below.

Sustainability AspectApproachExampleReference
CatalystUse of earth-abundant metalsIron-catalyzed cross-coupling organic-chemistry.org
Recyclable catalystsPd/C-CuI organic-chemistry.org
SolventUse of green solventsEthanol in rhodium-catalyzed cycloadditions rsc.org
ReagentUse of readily available and safe acetylene (B1199291) sourcesCalcium carbide researchgate.net

Potential for Integration into Advanced Material Science and Nanotechnology

Diynes are valuable building blocks for the creation of advanced materials due to their ability to form conjugated polymers and carbon-rich nanostructures. researchgate.netmagtech.com.cn The functional group in this compound offers a handle for tuning the properties of these materials.

Future research could explore:

Polymer Synthesis: The polymerization of diynes, such as through Glaser-Hay coupling, can lead to the formation of conjugated polymers with interesting optoelectronic properties. nih.gov The MOM ether in this compound could be deprotected after polymerization to yield polymers with pendant hydroxyl groups, which could be further functionalized.

Perovskite Integration: The incorporation of conjugated diynes into perovskite structures has been shown to enhance their stability and optoelectronic properties. researchgate.net Investigating the integration of this compound or its derivatives into perovskite solar cells or LEDs could lead to improved device performance.

Nanomaterials: The field of nanotechnology involves the creation and manipulation of materials at the nanoscale. nyp.edu.sgalliedacademies.orgumd.edunortheastern.edu The rigid, linear structure of the diyne unit makes it an attractive component for the bottom-up synthesis of carbon nanotubes and other nanostructures. The functional group could be used to direct the self-assembly of these materials.

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